molecular formula C25H30O13 B147124 Minecoside CAS No. 51005-44-8

Minecoside

Cat. No.: B147124
CAS No.: 51005-44-8
M. Wt: 538.5 g/mol
InChI Key: LRHHPZILMPIMIY-GGKKSNITSA-N
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Description

Minecoside is a naturally occurring iridoid glycoside found in various plant species, particularly in the genus Veronica. It is known for its potent antioxidant, anti-inflammatory, and anticancer properties. The molecular formula of this compound is C25H30O13, and it has a molar mass of 538.5 g/mol .

Mechanism of Action

Target of Action

Minecoside primarily targets Signal Transducer and Activator of Transcription 3 (STAT3) and CXC Chemokine Receptor 4 (CXCR4) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis. CXCR4 is a specific receptor for stromal cell-derived factor-1 (SDF-1), also known as CXC chemokine ligand 12 (CXCL12), and plays a significant role in chemotaxis and cancer metastasis.

Mode of Action

This compound interacts with its targets by inhibiting their activation. It inhibits the constitutive activation of STAT3 in a dose- and time-dependent manner . This inhibition blocks the nuclear translocation of STAT3 and suppresses STAT3-DNA binding . This compound also downregulates the expression of CXCR4, thereby inhibiting CXCL12-induced invasion .

Biochemical Pathways

This compound affects the STAT3 signaling pathway. By inhibiting the activation of STAT3, it downregulates the STAT3-mediated expression of proteins such as Bcl-xL, Bcl-2, CXCR4, VEGF, and cyclin D1 . These proteins are involved in various cellular processes, including cell cycle regulation, apoptosis, and angiogenesis.

Pharmacokinetics

A study has reported the pharmacokinetics of iridoids, a class of compounds to which this compound belongs

Result of Action

The molecular and cellular effects of this compound’s action include the promotion of caspase-dependent apoptosis in cancer cells . By inhibiting the activation of STAT3 and downregulating the expression of CXCR4, this compound potently inhibits cancer metastasis and promotes apoptotic progression .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Minecoside can be synthesized through a series of chemical reactions involving the glycosylation of iridoid aglycones. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from plant sources, followed by purification. The extraction process typically includes:

Chemical Reactions Analysis

Types of Reactions

Minecoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized iridoid derivatives, while reduction can produce reduced iridoid glycosides .

Scientific Research Applications

Minecoside has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Minecoside is unique compared to other iridoid glycosides due to its specific molecular structure and biological activities. Similar compounds include:

This compound stands out due to its potent anticancer properties and its ability to inhibit cancer metastasis through the downregulation of CXC chemokine receptor 4 expression .

Properties

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O13/c1-33-14-4-2-11(8-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHHPZILMPIMIY-GGKKSNITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801345776
Record name Minecoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51005-44-8
Record name Minecoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51005-44-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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